molecular formula C16H16FNOS2 B2718751 N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide CAS No. 1235354-78-5

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide

Cat. No. B2718751
CAS RN: 1235354-78-5
M. Wt: 321.43
InChI Key: VTVQQPMGMSSLOW-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide, also known as CP-47,497, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic benefits. This compound is a CB1 receptor agonist, which means that it binds to and activates the CB1 receptor in the brain and other tissues. The CB1 receptor is a G protein-coupled receptor that is involved in a wide range of physiological processes, including pain sensation, appetite regulation, and mood.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide is well understood, with researchers having identified the CB1 receptor as the primary target for this compound. When this compound binds to the CB1 receptor, it activates a signaling cascade that ultimately leads to the release of various neurotransmitters and other signaling molecules. This activation of the CB1 receptor is responsible for many of the physiological effects associated with this compound.
Biochemical and physiological effects:
This compound has a wide range of biochemical and physiological effects, many of which are related to its activation of the CB1 receptor. Some of the most notable effects of this compound include pain relief, appetite stimulation, and mood regulation. In addition, this compound has been shown to have anti-inflammatory properties, which could make it a promising treatment for a variety of inflammatory conditions.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide for lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it easier for researchers to design experiments that can test the effects of this compound in a controlled setting. However, there are also some limitations to using this compound in lab experiments, including the fact that it is a synthetic compound that may not accurately reflect the effects of natural cannabinoids.

Future Directions

There are many potential future directions for research on N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide, including the development of new therapeutic applications for this compound. Some of the most promising areas of research include the use of this compound for pain management, appetite stimulation, and mood regulation. In addition, researchers are also exploring the potential of this compound for the treatment of inflammatory conditions and other diseases. As our understanding of the CB1 receptor and its role in various physiological processes continues to grow, it is likely that we will discover even more potential applications for this compound and other synthetic cannabinoids.

Synthesis Methods

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide can be synthesized using a multistep process that involves the reaction of various reagents and solvents. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that this compound is not found in nature and must be synthesized in a laboratory setting.

Scientific Research Applications

N-cyclopropyl-2-((4-fluorophenyl)thio)-N-(thiophen-3-ylmethyl)acetamide has been the subject of numerous scientific studies over the years, with researchers investigating its potential therapeutic benefits in a variety of areas. Some of the most promising applications of this compound include pain management, appetite stimulation, and mood regulation.

properties

IUPAC Name

N-cyclopropyl-2-(4-fluorophenyl)sulfanyl-N-(thiophen-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNOS2/c17-13-1-5-15(6-2-13)21-11-16(19)18(14-3-4-14)9-12-7-8-20-10-12/h1-2,5-8,10,14H,3-4,9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVQQPMGMSSLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2=CSC=C2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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